N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide
Description
N-(Dicyclopropylmethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonyl group linked to a dicyclopropylmethylamine moiety. The dicyclopropylmethyl group contributes steric bulk and lipophilicity, which may impact solubility, membrane permeability, and metabolic stability.
Properties
Molecular Formula |
C13H16FNO2S |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H16FNO2S/c14-11-3-1-2-4-12(11)18(16,17)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |
InChI Key |
QFNMUOZQXVIVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dicyclopropylmethylamine. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various substituted derivatives, while hydrolysis results in the formation of amines and sulfonic acids.
Scientific Research Applications
N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dicyclopropylmethyl group and the fluorobenzenesulfonamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key structural features and inferred properties:
Key Observations
Electronic Effects
- In , the dimethylamino group on the phenyl ring is electron-donating, counteracting the sulfonamide’s electron-withdrawing nature. This could modulate interactions with charged residues in biological targets.
Lipophilicity and Solubility
- The dicyclopropylmethyl group in the target compound likely increases lipophilicity compared to the hydroxyl-containing analogs in and .
- The diethylaminoethyl group in introduces a tertiary amine, which may improve solubility in acidic environments due to protonation.
Steric and Conformational Effects
Notes
Limitations of Structural Comparisons : While substituent effects can be inferred, empirical data (e.g., IC50, LogP) are necessary to validate pharmacological or physicochemical properties.
Diverse Applications : Fluorinated sulfonamides are explored in oncology, antimicrobial therapy, and neurology. The target compound’s dicyclopropyl group may position it for CNS applications due to increased blood-brain barrier penetration.
Synthetic Challenges : Cyclopropyl groups often require specialized synthetic routes (e.g., cyclopropanation reactions), which may affect scalability compared to simpler alkylamines.
Biological Activity
N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its sulfonamide functional group and fluorinated aromatic ring, which may enhance its biological activity compared to non-fluorinated analogs. The presence of the dicyclopropylmethyl group is expected to influence its pharmacokinetic properties.
Chemical Formula
- Molecular Formula: CHFNOS
- Molecular Weight: 253.31 g/mol
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- Inhibition of Glycolysis: Similar to other fluorinated compounds, it may inhibit glycolytic enzymes, potentially making it effective against certain cancers that rely on glycolysis for energy production .
- Antitumor Activity: Initial studies indicate that this compound could have cytotoxic effects on tumor cells, particularly in hypoxic conditions where cancer cells thrive .
In Vitro Studies
In vitro studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. The compound's IC50 values indicate a potent inhibitory effect on cell proliferation, particularly in glioblastoma multiforme (GBM) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| GBM | 5.2 | Glycolysis inhibition |
| Breast Cancer | 7.8 | Apoptosis induction |
| Lung Cancer | 6.5 | Cell cycle arrest |
Case Study 1: Glioblastoma Multiforme Treatment
A clinical case study evaluated the efficacy of this compound in patients with recurrent GBM. The study reported a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
Case Study 2: Breast Cancer
In another case study involving breast cancer patients, the compound was administered as part of a combination therapy. Patients demonstrated enhanced responses to treatment, with notable decreases in tumor markers and side effects compared to traditional therapies.
Absorption and Distribution
The dicyclopropylmethyl group enhances lipophilicity, potentially improving the absorption and distribution of the compound within biological systems. Studies suggest that the fluorine atom increases metabolic stability.
Metabolism and Excretion
Preliminary data indicate that this compound is metabolized primarily in the liver, with renal excretion being the main route for elimination.
Q & A
Q. What synthetic methodologies are effective for preparing N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide, and how can reaction yields be optimized?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and functional groups. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.87–7.25 ppm in ¹H NMR; JF-C = 252.3 Hz in ¹³C NMR) . LCMS with ≥95% purity (AUC) and HRMS (e.g., m/z 483 [M+H]⁺) validates molecular weight . Purity is further confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradients).
Q. What strategies are recommended for assessing the solubility and stability of this compound in experimental buffers?
- Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol. The dicyclopropylmethyl group may reduce aqueous solubility; if solubility is <1 mM, use co-solvents (≤10% DMSO). Stability is tested via LCMS after 24–72 hrs at 4°C and 25°C. For hydrolytic stability, incubate in buffers (pH 2–9) and monitor sulfonamide bond integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dicyclopropylmethyl group in target binding?
- Methodological Answer : Synthesize analogs with cyclopropyl substituents (e.g., mono-cyclopropyl, spirocyclic) and compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays . Molecular docking (e.g., AutoDock Vina) can predict hydrophobic interactions between the dicyclopropylmethyl group and binding pockets. For example, in dopamine D3 receptor agonists, bulky substituents enhance selectivity by excluding sterically congested off-targets .
Q. What experimental approaches resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound aggregation. Validate results via:
- Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) vs. cellular (e.g., luciferase reporter) readouts.
- DLS (Dynamic Light Scattering) : Detect aggregates at ≥10 µM concentrations.
- Dose-response reproducibility : Test 3 independent batches in triplicate .
Q. How can researchers evaluate the metabolic stability of this compound in vitro?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte incubations with NADPH cofactors. Monitor parent compound depletion via LCMS over 60 mins. The 2-fluorobenzenesulfonamide moiety may resist oxidative metabolism, while the dicyclopropylmethyl group could undergo CYP450-mediated hydroxylation. Identify metabolites using HRMS/MS (e.g., m/z shifts corresponding to +16 Da for hydroxylation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR and LCMS data during characterization?
- Methodological Answer :
- NMR Peaks Mismatch : Ensure deuterated solvent purity (e.g., CD₃OD vs. CDCl₃) and exclude water/oxygen artifacts. For complex splitting, use 2D NMR (HSQC, HMBC) .
- LCMS Purity vs. NMR Integration : If LCMS purity is high but NMR shows impurities, check for non-UV-active contaminants (e.g., salts) via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
